N-(decahydroazulen-2-yl)prop-2-enamide
Description
N-(decahydroazulen-2-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a decahydroazulen moiety (a bicyclic decalin derivative) attached to the nitrogen of a prop-2-enamide group.
Properties
IUPAC Name |
N-(1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15)14-12-8-10-6-4-3-5-7-11(10)9-12/h2,10-12H,1,3-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJYOIWBHLXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCCCCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(decahydroazulen-2-yl)prop-2-enamide typically involves the reaction of decahydroazulene derivatives with prop-2-enamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(decahydroazulen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(decahydroazulen-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(decahydroazulen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Lipophilicity and ADMET Properties
- Lipophilicity Trends : The decahydroazulen group in the target compound likely confers higher lipophilicity compared to phenyl-substituted analogs (e.g., Compound 10 in ). Experimental logD₇.₄ values for phenyl-substituted acrylamides range from 2.1–4.5, while decahydroazulen’s saturated bicyclic structure may push logD₇.₄ >5, enhancing membrane permeability but risking poor aqueous solubility .
- Metabolic Stability : Fluorinated or methoxy-substituted analogs (e.g., Compound 10 in , Moupinamide in ) show reduced metabolic clearance due to electron-withdrawing groups. The decahydroazulen system may face oxidative metabolism at bridgehead carbons, requiring structural optimization for stability.
Structural Similarity Metrics
- Tanimoto Analysis : Nitro- and halogen-substituted isomers (e.g., Compounds 17–18 in ) show low similarity (Tanimoto <0.5) to simpler phenyl analogs, analogous to the divergence expected between decahydroazulen and aromatic systems. This highlights the need for bespoke QSAR models for bicyclic acrylamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
